1-(1-propylpiperidin-4-yl)azocane

Description

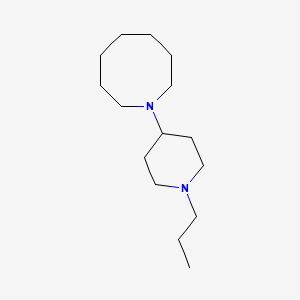

1-(1-Propylpiperidin-4-yl)azocane is a heterocyclic compound featuring an azocane (8-membered saturated nitrogen-containing ring) linked to a 1-propylpiperidin-4-yl group. This structure combines conformational flexibility from the azocane ring with the steric and electronic properties of the piperidine moiety. The compound has been utilized as a key intermediate or pharmacophore in medicinal chemistry, particularly in the synthesis of receptor antagonists and enzyme inhibitors. For example, it has been incorporated into 5-HT₄ receptor antagonists and DCN1 (Defective in Cullin Neddylation 1) inhibitors . Its synthesis typically involves nucleophilic substitution reactions using (1-propylpiperidin-4-yl)methanol, yielding derivatives with varying biological activities .

Properties

IUPAC Name |

1-(1-propylpiperidin-4-yl)azocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-2-10-16-13-8-15(9-14-16)17-11-6-4-3-5-7-12-17/h15H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBYVRAEKUJFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-propylpiperidin-4-yl)azocane typically involves the reaction of 1-propylpiperidine with azocane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-propylpiperidin-4-yl)azocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

1-(1-propylpiperidin-4-yl)azocane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(1-propylpiperidin-4-yl)azocane involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit certain enzymes or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1-propylpiperidin-4-yl)azocane is best understood by comparing it to analogs with modified piperidine/azocane cores or substituents. Below is a detailed analysis:

Structural Analogues with Piperidine/Piperazine Cores

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): Azocane derivatives generally exhibit higher logP values than piperazine analogs due to the larger hydrophobic ring. For example, this compound has a predicted logP of ~3.2, whereas piperazine-based spiro compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) have logP ~2.5 .

Synthetic Accessibility:

- Azocane derivatives require multi-step synthesis (e.g., imidoyl chloride intermediates and nucleophilic substitutions), with yields ranging from 9% to 91% depending on steric hindrance .

- Benzimidazole derivatives (e.g., PARP inhibitors) are synthesized via shorter routes, achieving higher yields (>80%) due to stable aromatic intermediates .

Key Research Findings and Trends

Ring Size and Flexibility: Azocane’s 8-membered ring provides conformational adaptability, enabling interactions with diverse targets (e.g., DCN1). Smaller rings (piperidine, piperazine) favor rigidity and selectivity for monoamine receptors .

Substituent Effects:

- The propyl chain in this compound enhances lipophilicity and target engagement but may limit solubility. Polar groups (e.g., carboxamide in benzimidazole derivatives) improve solubility and potency .

Synthetic Challenges:

- Azocane derivatives are synthetically demanding compared to piperidine/benzimidazole analogs, necessitating optimization of reaction conditions to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.